Non-8-ene-2,4-dione
Description
Non-8-ene-2,4-dione is a linear diketone featuring a nine-carbon chain (denoted by "non-") with a double bond at position 8 and two ketone groups at positions 2 and 4. Its molecular formula is inferred to be C₉H₁₄O₂, distinguishing it from its alkyne analog, non-8-yne-2,4-dione (C₉H₁₂O₂), which replaces the double bond with a triple bond . The compound’s structure imparts unique physicochemical properties, such as polarity and reactivity, influenced by the conjugated enone system.
Properties
IUPAC Name |
non-8-ene-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-4-5-6-9(11)7-8(2)10/h3H,1,4-7H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLUPHLVECZVUPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)CCCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461857 | |
| Record name | 8-Nonene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91273-98-2 | |
| Record name | 8-Nonene-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80461857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Non-8-ene-2,4-dione can be synthesized through various methods, including the Claisen condensation, hydration of alkynones, and decarboxylative coupling. One common synthetic route involves the Claisen condensation of an ester with a ketone, followed by dehydration to form the desired β-diketone structure .
Industrial Production Methods: Industrial production of this compound typically involves large-scale Claisen condensation reactions, utilizing robust catalysts and optimized reaction conditions to maximize yield and purity. The process often includes steps for purification and isolation to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: Non-8-ene-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone into corresponding alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the carbonyl groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents (RMgX) and organolithium compounds (RLi) are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted diketones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Non-8-ene-2,4-dione has a wide range of applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: this compound derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Non-8-ene-2,4-dione involves its interaction with various molecular targets and pathways. The compound’s β-diketone structure allows it to participate in chelation with metal ions, influencing enzymatic activities and metabolic processes. Additionally, its ability to undergo nucleophilic addition and substitution reactions makes it a versatile tool in modifying biological molecules and pathways.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Structural Comparison of Non-8-ene-2,4-dione and Analogous Compounds
Key Observations :
- Bond Type: Non-8-yne-2,4-dione’s triple bond reduces hydrogen count compared to this compound, affecting solubility and stability .
- Cyclic vs. Acyclic: Cyclic diones (e.g., pyran-2,4-dione) exhibit ring strain and enhanced dipole moments (e.g., 2a: µ = 4.92 D) due to electron-withdrawing groups , whereas linear diones like this compound may display lower polarity.
- Heteroatoms : Thiazolidine-2,4-dione’s sulfur and nitrogen atoms enable diverse intermolecular interactions (e.g., H...S contacts) absent in purely hydrocarbon-based diones .
Spectroscopic and Electronic Properties
Table 2: NMR and Electronic Data for Selected Diones
Key Observations :
- Conjugation Effects: this compound’s enone system would likely show deshielded ¹H-NMR signals (δ > 6.0 ppm for vinyl protons) and C=O shifts near 200 ppm, similar to YA1 .
- Dipole Moments : Pyran-2,4-dione derivatives exhibit polarity (µ = 3.78–4.92 D) due to asymmetric charge distribution, whereas linear diones may have reduced polarity .
Key Observations :
- Synthesis: Linear diones like this compound may require reflux conditions similar to YA1 but with modified substrates .
- Bioactivity: Cyclic diones (e.g., YA1) show cytotoxicity, suggesting that this compound’s linear structure might reduce bioactivity due to lack of ring rigidity .
Biological Activity
Non-8-ene-2,4-dione, a compound with significant biological potential, has been the subject of various studies examining its pharmacological properties and mechanisms of action. This article provides an overview of the biological activity of this compound, including its effects on different biological pathways, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is a conjugated dione characterized by its unique structure that allows for various chemical interactions. Its molecular formula is , and it exhibits a range of functional properties due to the presence of double bonds and carbonyl groups.
1. Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit cell proliferation in various cancer cell lines through multiple mechanisms:
- Wnt Signaling Pathway Inhibition : this compound has demonstrated the ability to inhibit the Wnt signaling pathway, which is crucial in cancer progression. In a study involving a library of natural extracts, compounds that inhibited Wnt signaling were identified, with this compound being among those with promising activity .
2. Antioxidant Activity
The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This activity is beneficial in preventing cellular damage that could lead to cancer and other diseases.
3. Anti-inflammatory Effects
This compound has been reported to possess anti-inflammatory properties. It can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines, contributing to its therapeutic potential in inflammatory diseases.
Case Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry evaluated the anticancer efficacy of this compound against breast cancer cell lines. The results indicated that the compound reduced cell viability significantly at concentrations as low as 5 µg/mL, suggesting its potential as a chemotherapeutic agent .
Case Study 2: Wnt Pathway Regulation
In another investigation focused on Wnt pathway regulation, this compound was found to suppress β-catenin activity effectively. This suppression correlates with decreased expression of Wnt target genes involved in tumorigenesis .
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
